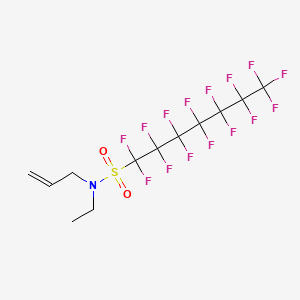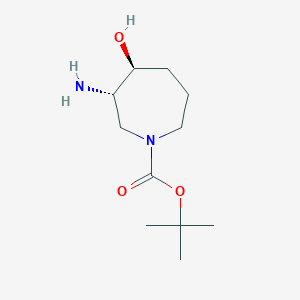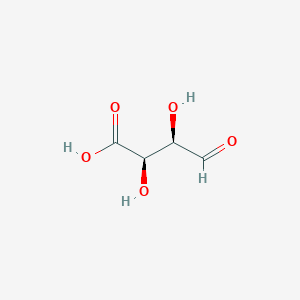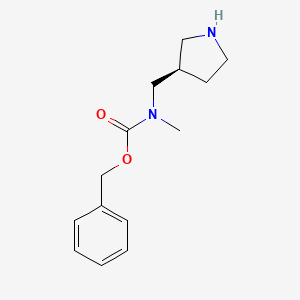
4-Amino-3-iodo-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-iodo-5-methoxybenzoic acid typically involves the iodination of 4-amino-5-methoxybenzoic acid. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the iodine atom can yield deiodinated products, which may be useful intermediates in further synthetic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Deiodinated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3-iodo-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the synthesis of dyes and pigments, where its unique substituents contribute to desirable color properties.
Mécanisme D'action
The mechanism by which 4-amino-3-iodo-5-methoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
4-Amino-3-methoxybenzoic acid: Lacks the iodine atom, resulting in different reactivity and binding properties.
3-Amino-4-methoxybenzoic acid: The position of the amino and methoxy groups is different, affecting the compound’s chemical behavior.
4-Amino-5-iodobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Amino-3-iodo-5-methoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, enhances its potential for use in medical imaging and as a precursor for radiopharmaceuticals.
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
4-amino-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) |
Clé InChI |
OAVOKNITPOLFRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)O)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)


![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)




